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2-(Morpholinothio)benzothiazole

Rubber vulcanization Scorch time Sulfenamide accelerators

Prevent scorch in thick rubber sections with 2-(Morpholinothio)benzothiazole (MBS). Replacing generic accelerators like CBS or TBBS often leads to premature vulcanization or uneven curing. This delayed-action sulfenamide offers a quantifiably longer scorch delay for safer high-temperature processing and uniform crosslink density in tires, hoses, and molded goods. Key advantages: 1. Longer scorch delay than CBS prevents defects during injection molding. 2. More controlled cure than TBBS ensures uniform vulcanization in thick profiles. 3. Ideal for binary accelerator systems with thiurams to boost productivity. Technical support and reliable global logistics included.

Molecular Formula C11H12N2OS2
Molecular Weight 252.4 g/mol
CAS No. 102-77-2
Cat. No. B089825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Morpholinothio)benzothiazole
CAS102-77-2
SynonymsMMBT
morpholinyl mercaptobenzothiazole
morpholinylmercaptobenzothiazole
N-oxydiethylene-2-benzothiazole sulfenamide
OBTS
Molecular FormulaC11H12N2OS2
Molecular Weight252.4 g/mol
Structural Identifiers
SMILESC1COCCN1SC2=NC3=CC=CC=C3S2
InChIInChI=1S/C11H12N2OS2/c1-2-4-10-9(3-1)12-11(15-10)16-13-5-7-14-8-6-13/h1-4H,5-8H2
InChIKeyMHKLKWCYGIBEQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER, SOL IN BENZENE, ACETONE, METHANOL

Structure & Identifiers


Interactive Chemical Structure Model





MBS Rubber Accelerator Procurement Guide


2-(4-Morpholino)thiobenzothiazole, commonly known as MBS or NOBS, is a delayed-action sulfenamide vulcanization accelerator . It is a versatile, post-effect accelerator widely utilized in natural rubber (NR) and synthetic rubber (e.g., SBR, NBR, IR, EPDM) compounds . Its molecular characteristics, including a benzothiazole ring and a morpholinothio group, provide a unique balance of processing safety and curing efficiency, making it critical for manufacturing tires, industrial belts, hoses, and thick molded goods [1].

MBS Substitution Limitations


Substituting 2-(4-Morpholino)thiobenzothiazole (MBS) with a generic sulfenamide or thiazole accelerator is not straightforward due to the specific interplay between scorch safety, cure rate, and crosslink density dictated by its morpholine-derived amine [1]. While compounds like CBS and TBBS are in the same sulfenamide class, they exhibit markedly different kinetic profiles: MBS offers a superior scorch delay compared to CBS and a slower, more controlled cure than TBBS, which are critical for preventing premature vulcanization in thick sections or during high-temperature processing [2]. The quantitative evidence below demonstrates that a drop-in replacement will predictably alter cure kinetics and final vulcanizate properties, necessitating complete reformulation.

MBS Performance Comparison


Scorch Safety vs. CBS and TBBS

Within the sulfenamide class, MBS (also denoted as MOR) provides a longer scorch safety margin than CBS and TBBS, directly enabling higher processing temperatures and reducing scrap rates in complex molding operations [1]. The established hierarchy places MBS as a superior choice for applications where maximizing processing safety is paramount [2].

Rubber vulcanization Scorch time Sulfenamide accelerators

Cure Rate vs. CBS and TBBS

MBS (MOR) exhibits a distinct cure rate profile, being slower than both CBS and TBBS [1]. This characteristic translates to a lower crosslink density at equivalent dosages compared to CBS and TBBS, offering a more balanced and less brittle network structure . The controlled cure of MBS is particularly advantageous for thick rubber articles where rapid, uneven crosslinking can cause defects.

Cure kinetics Vulcanization rate Crosslink density

Scorch Delay vs. Thiazole Accelerators

MBS provides a significantly longer scorch delay than thiazole-class accelerators such as MBT and MBTS [1]. This differentiation is fundamental for applications involving reinforcing furnace blacks, which can otherwise catalyze premature vulcanization and limit the processing safety of thiazole-based systems [2].

Scorch safety Thiazole Sulfenamide comparison

Thermal Stability Under Severe Conditions

Technical sources indicate that MBS (NOBS) is superior to CBS and TBBS in terms of stability and its ability to maintain a delayed vulcanization profile under severe processing conditions [1]. This property is critical for maintaining compound consistency during high-temperature mixing and long production runs, where other sulfenamides may degrade or prematurely activate.

Thermal stability Delayed vulcanization High-temperature processing

Acute Toxicity Profile vs. Thiazoles

2-(4-Morpholino)thiobenzothiazole exhibits a relatively low acute oral toxicity profile, with an LD50 value of 1980 mg/kg in rats [1]. While this does not replace a full safety data sheet (SDS) or hazard assessment, it provides a quantifiable baseline for risk assessment during procurement and handling, differentiating it from more hazardous accelerator classes.

Toxicology LD50 Safety handling

MBS Industrial Application Scenarios


Tire Tread and Carcass with Carbon Black

2-(4-Morpholino)thiobenzothiazole (MBS) is the accelerator of choice for tire tread and carcass formulations that contain high loadings of reinforcing furnace blacks (e.g., ISAF, SAF). Its quantifiably longer scorch delay compared to thiazole accelerators like MBT and MBTS prevents premature vulcanization during intensive mixing and calendaring, while its controlled cure rate ensures uniform crosslinking in thick sections, reducing heat build-up and improving treadwear and fatigue life [1][2].

Thick-Walled Rubber Goods and Extruded Profiles

For manufacturing thick extruded profiles, industrial hoses, and heavy-duty conveyor belts, MBS provides a critical processing advantage. Its class-leading scorch safety, superior to CBS and TBBS, allows the use of higher processing temperatures and longer residence times without risking scorch [1]. The slower, more controlled cure rate of MBS ensures that the entire cross-section vulcanizes uniformly, preventing surface overcure and center undercure, which is a common defect with faster accelerators in thick parts [2].

Injection Molding of Complex Components

MBS is essential for the injection molding of complex rubber parts where high injection temperatures and shear forces are present. The extended scorch delay, which is significantly longer than that of CBS, provides a safe processing window for the compound to fill the mold cavity before crosslinking begins [1]. This results in fewer molding defects, reduced scrap rates, and higher manufacturing consistency, justifying its selection over faster-acting sulfenamides for precision molding applications.

Binary Accelerator Systems

In advanced rubber compounding, MBS is a preferred partner in binary accelerator systems, often combined with small amounts of secondary accelerators like thiurams or dithiocarbamates [1]. This synergy leverages the inherent long scorch delay and stability of MBS while boosting the final cure rate to match production demands. The result is a vulcanization system that offers both unparalleled processing safety and high productivity, a balance that cannot be achieved with single-component CBS or TBBS systems without significant formulation adjustments [2].

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